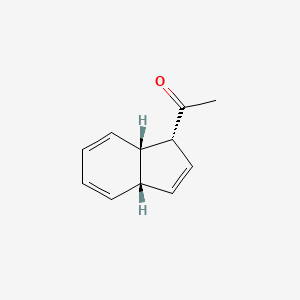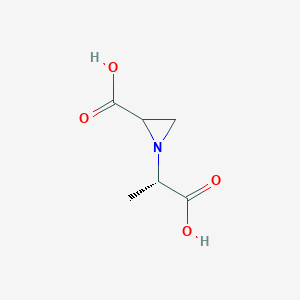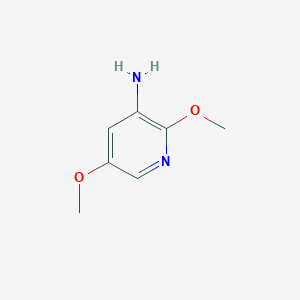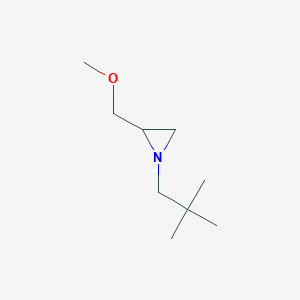![molecular formula C6H6N2O3 B11918420 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a fused furan and pyrazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid typically involves multicomponent reactions and cyclization processes. One common method is the cyclocondensation of hydrazine with a carbonyl compound, followed by intramolecular cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction rates and yields . These methods are favored for their efficiency and ability to produce high-purity products with minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenated reagents: Bromine, chlorine
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyrazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid include:
Pyrano[2,3-c]pyrazole derivatives: These compounds also feature a fused pyrazole ring and exhibit similar biological activities.
Indole derivatives: Indole compounds share structural similarities and are also studied for their diverse biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its fused furan-pyrazole ring system, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and can lead to the development of novel therapeutic agents and materials .
Propriétés
Formule moléculaire |
C6H6N2O3 |
|---|---|
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-5-3(7-8-4)1-2-11-5/h1-2H2,(H,7,8)(H,9,10) |
Clé InChI |
OYBLGJJZUPBHEJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(NN=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)





![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)

![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)


![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)

